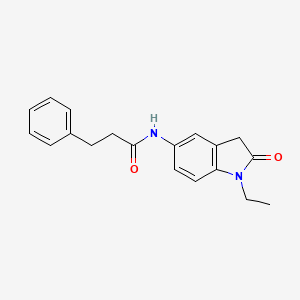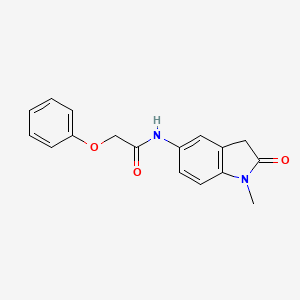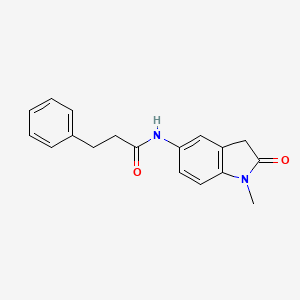
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-phenylpropanamide, or N-ethyl-3-phenylindole-5-carboxamide (EPICA), is a synthetic compound with potential applications in pharmacological research. It is a member of the indole-5-carboxamide family of compounds and has been studied for its potential therapeutic effects in a variety of diseases and conditions. EPICA has been studied for its potential to modulate the activity of a variety of enzymes, receptors, and transporters, as well as its ability to act as an agonist or antagonist at various targets. In addition, EPICA has been studied for its ability to modulate the activity of several neurotransmitters and neuropeptides.
Aplicaciones Científicas De Investigación
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-phenylpropanamide has been studied for its potential therapeutic effects in a variety of diseases and conditions. It has been studied for its ability to modulate the activity of several enzymes, receptors, and transporters, as well as its ability to act as an agonist or antagonist at various targets. This compound has also been studied for its potential to modulate the activity of a variety of neurotransmitters and neuropeptides. In particular, it has been studied for its potential to modulate the activity of serotonin, dopamine, and norepinephrine, as well as their respective receptors.
Mecanismo De Acción
The mechanism of action of N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-phenylpropanamide is not yet fully understood. However, it is believed to act by modulating the activity of several enzymes, receptors, and transporters. It is believed to act as an agonist or antagonist at various targets, depending on the specific target and the concentration of this compound. In addition, this compound is believed to modulate the activity of several neurotransmitters and neuropeptides, including serotonin, dopamine, and norepinephrine.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in a variety of in vitro and in vivo models. In general, this compound has been found to modulate the activity of several enzymes, receptors, and transporters, as well as its ability to act as an agonist or antagonist at various targets. In addition, this compound has been found to modulate the activity of several neurotransmitters and neuropeptides, including serotonin, dopamine, and norepinephrine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-phenylpropanamide in laboratory experiments include its ability to modulate the activity of a variety of enzymes, receptors, and transporters, as well as its ability to act as an agonist or antagonist at various targets. In addition, this compound is relatively easy to synthesize, which makes it attractive for use in laboratory experiments. The main limitation of using this compound in laboratory experiments is that its mechanism of action is not yet fully understood.
Direcciones Futuras
There are several potential future directions for research on N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-phenylpropanamide. These include further research into its mechanism of action, its potential therapeutic effects in a variety of diseases and conditions, and its ability to modulate the activity of several neurotransmitters and neuropeptides. In addition, further research into the synthesis of this compound and its potential applications in pharmacological research is warranted. Finally, further research into the potential toxicological effects of this compound is also needed.
Métodos De Síntesis
The synthesis of N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-phenylpropanamide has been extensively studied. The most widely employed method is the reductive alkylation of indole-5-carboxylic acid with ethyl phenylpropionate. This reaction is carried out in the presence of a reducing agent, such as sodium borohydride, and a catalyst, such as palladium on carbon. The reaction is typically carried out in an aqueous-organic solvent mixture and yields the desired product in high yield.
Propiedades
IUPAC Name |
N-(1-ethyl-2-oxo-3H-indol-5-yl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-2-21-17-10-9-16(12-15(17)13-19(21)23)20-18(22)11-8-14-6-4-3-5-7-14/h3-7,9-10,12H,2,8,11,13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTRSIXYOFSEKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide](/img/structure/B6511306.png)
![N-(3-chlorophenyl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B6511318.png)
![4-bromo-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide](/img/structure/B6511346.png)
![N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-4-methoxybenzamide](/img/structure/B6511359.png)
![2-methyl-N-(4-{[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]sulfamoyl}phenyl)propanamide](/img/structure/B6511366.png)
![3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine](/img/structure/B6511374.png)
![N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2,4-difluorobenzamide](/img/structure/B6511379.png)






![N-{9-ethyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}-3-(4-methoxyphenyl)propanamide](/img/structure/B6511408.png)